Cas no 37675-19-7 (ethyl (3R)-piperidine-3-carboxylate hydrochloride)

Ethyl (3R)-piperidine-3-carboxylate hydrochloride is a chiral piperidine derivative widely used as a key intermediate in pharmaceutical synthesis. Its stereospecific (R)-configuration makes it valuable for producing enantiomerically pure compounds, particularly in the development of active pharmaceutical ingredients (APIs) and fine chemicals. The hydrochloride salt enhances stability and solubility, facilitating handling and storage. This compound is often employed in the synthesis of bioactive molecules, including CNS-targeting drugs and enzyme inhibitors. Its high purity and well-defined stereochemistry ensure reproducibility in research and industrial applications. The ester functionality allows further derivatization, making it a versatile building block in medicinal chemistry and asymmetric synthesis.
ethyl (3R)-piperidine-3-carboxylate hydrochloride structure
37675-19-7 structure
Product Name:ethyl (3R)-piperidine-3-carboxylate hydrochloride
CAS No:37675-19-7
MF:C8H16ClNO2
MW:193.671141624451
MDL:MFCD05864623
CID:54745
PubChem ID:44828658
Update Time:2025-06-08

ethyl (3R)-piperidine-3-carboxylate hydrochloride Chemical and Physical Properties

Names and Identifiers

    • (R)-Piperidine-3-carboxylic acid ethyl ester hydrochloride
    • (R)-Ethyl piperidine-3-carboxylate hydrochloride
    • (R)-ethyl nipecotate hydrochloride
    • (R)-Ethyl Piperidine-3-Carboxylate HCl
    • (R)-ETHYL NIPECOTATE HCL
    • (R)-Ethyl nipecotatehydrochloride
    • 3-Piperidinecarboxylic acid, ethyl ester, hydrochloride, (R)-
    • Ethyl (3R)-Piperidine-3-Carboxylate Hydrochloride
    • (R)-Ethylnipecotatehydrochloride
    • PubChem16883
    • (3-Bromopyridin-5-yl)methanol
    • ZCEGLOKZSLNARG-OGFXRTJISA-N
    • R
    • RW1087
    • (r)-(-)-nipecotic acid ethyl ester hcl
    • AX8019681
    • AB0073142
    • (R)-3-e
    • A6435
    • CS-0119984
    • Ethyl (R)-piperidine-3-carboxylate HCl
    • ethyl (3R)-piperidine-3-carboxylate;hydrochloride
    • SCHEMBL5215224
    • (R)-Ethylpiperidine-3-carboxylatehydrochloride
    • DTXSID80660823
    • AS-18324
    • Ethyl (3R)-piperidine-3-carboxylate--hydrogen chloride (1/1)
    • Piperidine-3-carboxylic acid ethyl ester; hydrochloride;(R)-ETHYL NIPECOTATE HCL
    • (R)-3-ethoxycarbonylpiperidine hydrochloride
    • Q-103025
    • (R)-ethyl piperidine-3-carboxylate hydrochloride salt
    • AKOS016842390
    • 37675-19-7
    • (R)-Piperidine-3-carboxylic acid ethyl ester, HCl
    • Ethyl (R)-piperidine-3-carboxylate hydrochloride
    • ethyl (3R)-piperidine-3-carboxylate hydrochloride
    • MDL: MFCD05864623
    • Inchi: 1S/C8H15NO2.ClH/c1-2-11-8(10)7-4-3-5-9-6-7;/h7,9H,2-6H2,1H3;1H/t7-;/m1./s1
    • InChI Key: ZCEGLOKZSLNARG-OGFXRTJISA-N
    • SMILES: Cl.O(CC)C([C@H]1CNCCC1)=O

Computed Properties

  • Exact Mass: 193.08700
  • Monoisotopic Mass: 193.087
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 136
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 38.3

Experimental Properties

  • Color/Form: White to Yellow Solid
  • Density: No data available
  • Melting Point: No data available
  • Boiling Point: No data available
  • Flash Point: No data available
  • PSA: 38.33000
  • LogP: 1.67990
  • Vapor Pressure: No data available

ethyl (3R)-piperidine-3-carboxylate hydrochloride Security Information

ethyl (3R)-piperidine-3-carboxylate hydrochloride Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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ethyl (3R)-piperidine-3-carboxylate hydrochloride Suppliers

Amadis Chemical Company Limited
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(CAS:37675-19-7)ethyl (3R)-piperidine-3-carboxylate hydrochloride
Order Number:A6435
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 04:32
Price ($):158.0
Email:sales@amadischem.com

Additional information on ethyl (3R)-piperidine-3-carboxylate hydrochloride

Introduction to Ethyl (3R)-Piperidine-3-Carboxylate Hydrochloride (CAS No. 37675-19-7)

Ethyl (3R)-piperidine-3-carboxylate hydrochloride, a compound with the chemical identifier CAS No. 37675-19-7, is a significant molecule in the field of pharmaceutical chemistry. This compound belongs to the piperidine class of heterocyclic amines, which are widely recognized for their diverse biological activities and applications in drug development. The (3R)-configuration of the piperidine ring imparts unique stereochemical properties, making it a valuable scaffold for designing novel therapeutic agents.

The hydrochloride salt form of ethyl (3R)-piperidine-3-carboxylate enhances its solubility and stability, which are critical factors for pharmaceutical formulations. This improved solubility profile facilitates its use in various drug delivery systems, including oral and injectable medications. The compound's structural features make it a promising candidate for further exploration in medicinal chemistry.

In recent years, there has been growing interest in the development of chiral piperidine derivatives due to their potential in modulating biological pathways with high specificity. Ethyl (3R)-piperidine-3-carboxylate hydrochloride has been studied for its role in inhibiting certain enzymes and receptors that are implicated in various diseases. For instance, research has indicated that this compound may exhibit inhibitory effects on targets involved in neurological disorders, such as Alzheimer's disease and Parkinson's disease.

The stereochemistry of the piperidine ring is particularly crucial in determining the pharmacological activity of ethyl (3R)-piperidine-3-carboxylate hydrochloride. The (3R)-configuration ensures that the molecule interacts with biological targets in a specific manner, which can lead to improved efficacy and reduced side effects compared to its enantiomer or racemic mixtures. This specificity is a key consideration in modern drug design, where targeted therapies are increasingly preferred over non-specific agents.

Recent advancements in computational chemistry have enabled more accurate predictions of the binding affinity and metabolic stability of ethyl (3R)-piperidine-3-carboxylate hydrochloride. These computational studies have provided valuable insights into how modifications to the piperidine core can enhance its pharmacological properties. For example, virtual screening techniques have identified potential analogs that may exhibit even greater potency against specific disease targets.

Experimental validation of these computational findings has been crucial in advancing the development of ethyl (3R)-piperidine-3-carboxylate hydrochloride as a lead compound. In vitro assays have demonstrated its ability to interact with relevant biological targets, while preclinical studies have shown promising results in animal models of disease. These findings support further investigation into its therapeutic potential and highlight its importance as a building block for novel drug candidates.

The synthesis of ethyl (3R)-piperidine-3-carboxylate hydrochloride involves multi-step organic reactions that require precise control over reaction conditions and stereochemistry. Advances in synthetic methodologies have made it possible to produce this compound with high enantiomeric purity, which is essential for its pharmaceutical applications. Techniques such as asymmetric hydrogenation and chiral resolution have been employed to achieve the desired stereochemical configuration.

The pharmacokinetic properties of ethyl (3R)-piperidine-3-carboxylate hydrochloride are another area of active investigation. Understanding how the compound is absorbed, distributed, metabolized, and excreted is crucial for optimizing its therapeutic use. Studies have shown that this compound exhibits favorable pharmacokinetic profiles in animal models, suggesting potential for oral administration and prolonged bioavailability.

Future research directions for ethyl (3R)-piperidine-3-carboxylate hydrochloride include exploring its mechanisms of action and identifying new therapeutic applications. By elucidating how this compound interacts with biological targets at the molecular level, scientists can gain insights into its potential uses across various medical conditions. Additionally, investigating its interactions with other molecules may reveal synergistic effects that could enhance its therapeutic efficacy.

The role of ethyl (3R)-piperidine-3-carboxylate hydrochloride in drug development underscores the importance of stereochemistry in medicinal chemistry. The ability to design and synthesize chiral molecules with specific biological activities has revolutionized the pharmaceutical industry. As research continues to uncover new applications for this compound and related derivatives, it is likely to remain a key player in the discovery and development of novel therapeutics.

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Amadis Chemical Company Limited
(CAS:37675-19-7)ethyl (3R)-piperidine-3-carboxylate hydrochloride
A6435
Purity:99%
Quantity:100g
Price ($):158.0
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